![molecular formula C15H27ClOSi B14270973 Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to weathering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- typically involves the reaction of a chlorinated cyclohexyl compound with a silane reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different siloxane compounds, while substitution reactions can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form new bonds and create complex molecules.
Biology
In biological research, this compound may be used to study the effects of organosilicon compounds on biological systems
Medicine
In medicine, organosilicon compounds are explored for their potential therapeutic properties. Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- may be investigated for its ability to interact with biological targets and pathways, leading to potential new treatments for various diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as coatings, adhesives, and sealants. Its thermal stability and resistance to weathering make it valuable in applications requiring durable materials.
Wirkmechanismus
The mechanism of action of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups and structures. Examples include:
- Silane, trimethyl-
- Silane, triethyl-
- Silane, triphenyl-
Uniqueness
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a silane moiety allows it to participate in a wide range of reactions and applications.
Eigenschaften
Molekularformel |
C15H27ClOSi |
|---|---|
Molekulargewicht |
286.91 g/mol |
IUPAC-Name |
tert-butyl-[(1S,3Z)-3-(2-chloroethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H27ClOSi/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14H,1,7-8,10-11H2,2-6H3/b13-9-/t14-/m0/s1 |
InChI-Schlüssel |
UYHCPQVSPALRGX-XXYUJHKVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CCl)/C1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCCl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


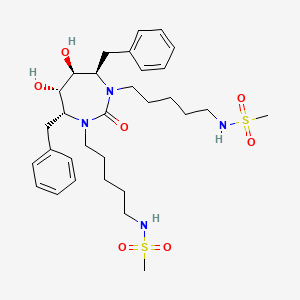


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
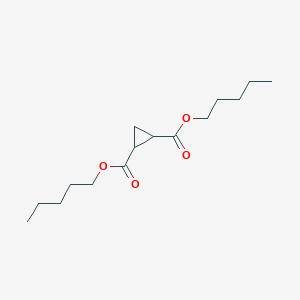
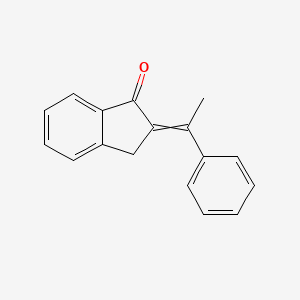


![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

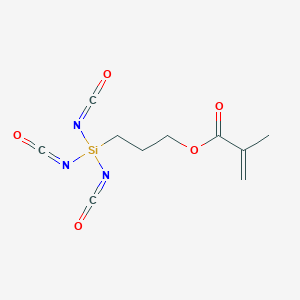
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
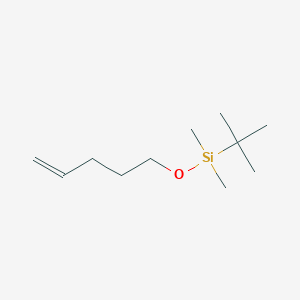
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
